molecular formula C19H27NO4 B1609591 (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid CAS No. 1217837-34-7

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1609591
CAS No.: 1217837-34-7
M. Wt: 333.4 g/mol
InChI Key: ZMZPCACRGQMUGK-LJQANCHMSA-N
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Description

®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Phenylpropyl Side Chain: The phenylpropyl side chain can be introduced through a nucleophilic substitution reaction using a phenylpropyl halide and the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using appropriate halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylpropyl halide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid: Without the chiral center, this compound may have different reactivity and applications.

Uniqueness

®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPCACRGQMUGK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428034
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217837-34-7
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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